
2-氨基-6-(三氟甲基)喹唑啉
描述
6-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the molecular formula C9H6F3N3. It is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms. The presence of the trifluoromethyl group at the 6th position of the quinazoline ring imparts unique chemical and physical properties to this compound. It is commonly used in various scientific research applications due to its potential biological activities.
科学研究应用
6-(Trifluoromethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of certain bacterial and viral strains.
Medicine: Research has indicated that 6-(Trifluoromethyl)quinazolin-2-amine and its derivatives may have anticancer properties. They are being investigated for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
作用机制
Target of Action
The primary target of the compound 6-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . The WRN helicase plays a crucial role in maintaining genomic integrity and restoring cell homeostasis when cells are subjected to DNA damage and replication stress .
Mode of Action
6-(Trifluoromethyl)quinazolin-2-amine interacts with the WRN helicase, inhibiting its function . This interaction results in the disruption of the DNA damage response, promoting the accumulation of gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis .
Biochemical Pathways
The action of 6-(Trifluoromethyl)quinazolin-2-amine affects several biochemical pathways. The major pathways involved in the repair of different types of DNA damage, such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), are disrupted due to the inhibition of WRN helicase . This disruption leads to downstream effects such as the rapid growth of tumor cells .
Pharmacokinetics
The pharmacokinetics of 6-(Trifluoromethyl)quinazolin-2-amine involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the 2-position of quinazoline compounds without substitution may be oxidized and metabolized by aldehyde oxidase (AOX) in vivo to produce quinazolinone . This metabolic process can impact the bioavailability of 6-(Trifluoromethyl)quinazolin-2-amine.
Result of Action
The result of the action of 6-(Trifluoromethyl)quinazolin-2-amine is the inhibition of cell proliferation. Some derivatives of 6-(Trifluoromethyl)quinazolin-2-amine have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .
生化分析
Biochemical Properties
6-(Trifluoromethyl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit aldehyde oxidase (AOX), an enzyme involved in the metabolism of quinazoline compounds . This inhibition can lead to the accumulation of quinazolinone, which may have nephrotoxic effects. Additionally, 6-(Trifluoromethyl)quinazolin-2-amine can interact with other biomolecules, potentially affecting cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of 6-(Trifluoromethyl)quinazolin-2-amine on various cell types and cellular processes are profound. It has been shown to exhibit antiproliferative activity against several human cancer cell lines, including Eca-109, A549, PC-3, and MGC-803 . This compound can induce cellular apoptosis and cell cycle arrest, particularly in the S phase, thereby inhibiting cell proliferation. Furthermore, 6-(Trifluoromethyl)quinazolin-2-amine can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)quinazolin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been identified as a potential Werner (WRN) helicase inhibitor, which can inhibit cell proliferation in a WRN-dependent manner . This compound can also modulate gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Trifluoromethyl)quinazolin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-(Trifluoromethyl)quinazolin-2-amine is relatively stable when stored at room temperature but should be refrigerated for optimal preservation . Over time, the compound may degrade, potentially altering its biochemical properties and efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells. At higher doses, it may cause toxic or adverse effects, including nephrotoxicity due to the accumulation of quinazolinone . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
6-(Trifluoromethyl)quinazolin-2-amine is involved in various metabolic pathways. It is metabolized by enzymes such as aldehyde oxidase, which converts it into quinazolinone . This metabolic transformation can influence the compound’s activity and toxicity. Additionally, 6-(Trifluoromethyl)quinazolin-2-amine may interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)quinazolin-2-amine within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
6-(Trifluoromethyl)quinazolin-2-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoromethyl iodide.
Formation of Intermediate: The reaction between 2-aminobenzonitrile and trifluoromethyl iodide in the presence of a base, such as potassium carbonate, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under specific reaction conditions, such as heating in the presence of a catalyst, to form the quinazoline ring structure.
Purification: The final product, 6-(Trifluoromethyl)quinazolin-2-amine, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 6-(Trifluoromethyl)quinazolin-2-amine may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
6-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
相似化合物的比较
Similar Compounds
2-Amino-6-(trifluoromethyl)quinazoline: A closely related compound with similar chemical properties.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another derivative with potential anticancer activities.
6-Iodo-2-(trifluoromethyl)-4-quinazolinone: A compound with antimicrobial properties.
Uniqueness
6-(Trifluoromethyl)quinazolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity
属性
IUPAC Name |
6-(trifluoromethyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFJSOWTYTIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442093 | |
| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-94-0 | |
| Record name | 6-(trifluoromethyl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


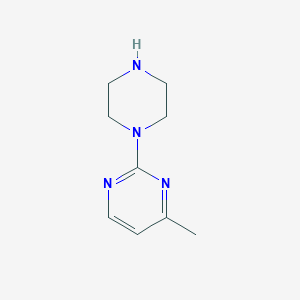
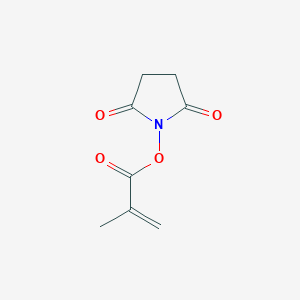

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
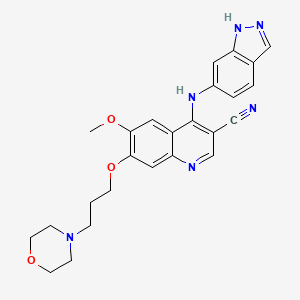

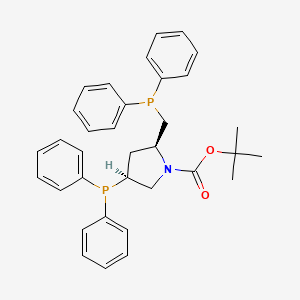
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)
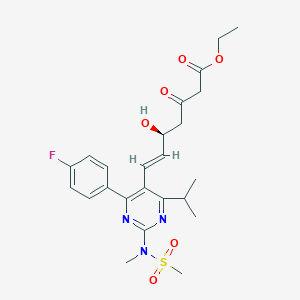
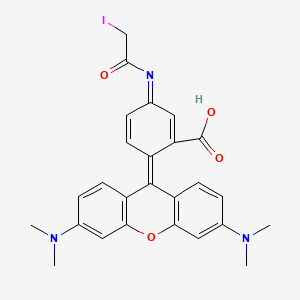
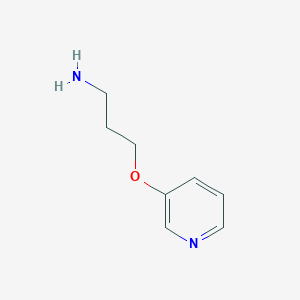
![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)
